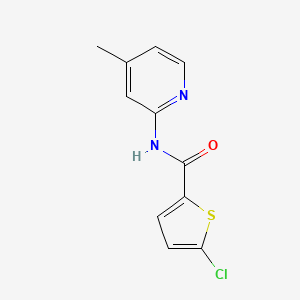

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

Overview

Description

This compound is also known as PPM1D Phosphatase Inhibitor II or GSK2830371 . It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . It has been used in research as a potent inhibitor against wild-type p53-induced phosphatase Wip1/PPM1D/PP2Cδ activity .

Synthesis Analysis

The synthesis of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide has been reported in the literature . The compound was synthesized in good yield (80%) by reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium .Molecular Structure Analysis

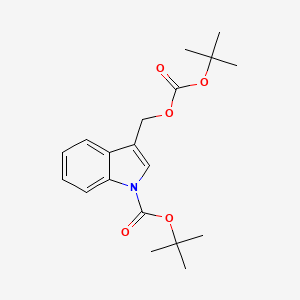

The molecular structure of this compound is characterized by a thiophene ring attached to a carboxamide group and a 4-methylpyridin-2-yl group . The empirical formula is C23H29ClN4O2S and the molecular weight is 461.02 .Scientific Research Applications

Antitubercular Activity

A series of novel compounds including 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives were synthesized and evaluated for their antitubercular activity. Notably, some of these compounds showed promising results as antitubercular agents with lower cytotoxicity profiles, indicating potential applications in treating tuberculosis caused by Mycobacterium tuberculosis (Marvadi et al., 2020).

Anticancer Activity

Research into thiophene-2-carboxamide derivatives, closely related to this compound, has demonstrated their potential in anticancer treatments. These compounds exhibit significant inhibitory activity against various cancer cell lines, especially those containing thiazolidinone rings or thiosemicarbazide moieties in their structures (Atta & Abdel‐Latif, 2021).

Radioligand Imaging

The compound has been used in the synthesis of radioligands for imaging of orexin-2 receptors. This application is significant in the field of positron emission tomography (PET) imaging, providing insights into receptor activity and potentially aiding in the diagnosis of various neurological disorders (Gao, Wang, & Zheng, 2016).

Antioxidant Activity

Novel derivatives of this compound have been synthesized and shown to possess potent antioxidant activities. Some of these compounds even exceeded the antioxidant effectiveness of ascorbic acid, suggesting their potential utility in combating oxidative stress (Tumosienė et al., 2019).

Antimicrobial Evaluation

These compounds have also been studied for their antimicrobial properties. In a series of evaluations, certain this compound derivatives exhibited notable activity against various microbial strains, indicating their potential as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is the β-lactamase receptor of Escherichia coli (E. coli) . This receptor plays a crucial role in the resistance of E. coli to β-lactam antibiotics, which are commonly used to treat bacterial infections.

Mode of Action

This compound interacts with the β-lactamase receptor of E. coli by binding to the active site of the receptor . This interaction inhibits the function of the β-lactamase enzyme, thereby preventing the degradation of β-lactam antibiotics and enhancing their antibacterial efficacy.

Biochemical Pathways

The compound affects the biochemical pathway related to the resistance of E. coli to β-lactam antibiotics . By inhibiting the β-lactamase enzyme, the compound prevents the breakdown of these antibiotics, allowing them to exert their antibacterial effects more effectively. This leads to the downstream effect of enhanced bacterial cell death, contributing to the treatment of the infection.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the β-lactamase enzyme in E. coli . This results in an increased susceptibility of the bacteria to β-lactam antibiotics, leading to enhanced bacterial cell death and a more effective treatment of the infection.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide are largely unexplored. It has been shown to have antibacterial activities against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) strains . The compound interacts with the active site of the β-lactamase receptor of E. coli .

Cellular Effects

In terms of cellular effects, this compound has been shown to have antibacterial activities against ESBL-producing E. coli ST131 strains . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be fully understood.

Molecular Mechanism

The molecular mechanism of this compound is not fully known. Molecular docking studies have shown that it interacts with the active site of the β-lactamase receptor of E. coli

Properties

IUPAC Name |

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWYBNRUODNYPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329672 | |

| Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

868213-01-8 | |

| Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2487458.png)

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)

![6-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2487469.png)

![methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2487472.png)